(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate
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Overview
Description
(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate, also known as tert-butyl phenyl carbonate, is an organic compound with the molecular formula C11H14O3. It is a colorless to pale yellow liquid with a strong aromatic odor. This compound is used in various chemical processes and has applications in different fields, including chemistry and industry .
Preparation Methods
(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate is typically synthesized through the esterification reaction between phenol and tert-butyl chloroformate. The reaction is usually catalyzed by a base such as pyridine or triethylamine. The reaction conditions involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial production methods often involve the use of continuous flow microreactor systems, which provide better control over reaction conditions and improve the efficiency and yield of the product . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, tert-butylphenyl carbonate can hydrolyze to produce phenol and tert-butyl alcohol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate has several scientific research applications:
Medicine: While direct medical applications are limited, its derivatives and related compounds are used in the synthesis of pharmaceuticals.
Industry: It serves as a solvent, plasticizer, and diffusion control agent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butylphenyl carbonate involves its ability to act as a protecting group in organic synthesis. The tert-butoxycarbonyl (Boc) group protects amines during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
(2-tert-butylphenyl) carbonate;tert-Butyl Phenyl Carbonate can be compared with other similar compounds such as:
Di-tert-butyl dicarbonate: Used for Boc protection of amines but has a different reactivity profile.
Phenyl tert-butyl carbonate: Similar structure but different applications and reactivity.
Ethyl phenyl carbonate: Used in different industrial applications and has different physical properties.
This compound is unique due to its specific reactivity and applications in organic synthesis, particularly in the protection of amines.
Properties
Molecular Formula |
C11H13O3- |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
(2-tert-butylphenyl) carbonate |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)8-6-4-5-7-9(8)14-10(12)13/h4-7H,1-3H3,(H,12,13)/p-1 |
InChI Key |
JUEKBXKQPQXEMC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC(=O)[O-] |
Origin of Product |
United States |
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